molecular formula C8H6ClN3S B1351093 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 89894-30-4

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1351093
CAS RN: 89894-30-4
M. Wt: 211.67 g/mol
InChI Key: XVSZVIZTUWVCFL-UHFFFAOYSA-N
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Description

The compound “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” is a chemical compound with potential applications in various fields12. However, the specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid in a six-step process3.



Molecular Structure Analysis

The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been reported1. It was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction1.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, the reactions were monitored by thin layer chromatography2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, a related compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction1.


Scientific Research Applications

Insecticidal Activity

Research on 1,3,4-thiadiazole derivatives has shown promising results in the field of agriculture, particularly in insecticidal activity. A study reported the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, demonstrating remarkable insecticidal activity against cotton leaf worm (Spodoptera littoralis), offering potential for agricultural pest control (Ismail et al., 2021).

Antiviral Properties

Another dimension of research has focused on the antiviral properties of thiadiazole derivatives. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).

Structural and Theoretical Studies

The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through spectroscopic techniques and density functional theory (DFT) calculations. These studies provide valuable insights into the molecular structure, aiding in the design of new compounds with enhanced biological activities (Kerru et al., 2019).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have also shown potential in antimicrobial applications. For example, research involving the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

A study on the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron found that compounds like 5,5'-[ethane-1,2-diyldisulfanediyl]bis-(1,3,4-thiadiazole-2-amine) showed good inhibition efficiency. This suggests their potential application in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).

Safety And Hazards

The specific safety and hazards associated with “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, a related compound, “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.


Future Directions

The future directions for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, there is ongoing research in the field of multicomponent synthesis of pyranopyrazoles6, which could potentially provide insights into future directions for this compound.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”. Further research and studies are needed to provide a more detailed analysis of this compound.


properties

IUPAC Name

5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZVIZTUWVCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383383
Record name 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

CAS RN

89894-30-4
Record name 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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